molecular formula C8H12N2 B1386217 2-(Pyridin-4-yl)propan-1-amine CAS No. 85488-30-8

2-(Pyridin-4-yl)propan-1-amine

Cat. No.: B1386217
CAS No.: 85488-30-8
M. Wt: 136.19 g/mol
InChI Key: PFSHXDJWAVNKNO-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)propan-1-amine is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted at the 4-position with a propan-1-amine group

Mechanism of Action

Target of Action

It’s worth noting that pyrrolidine derivatives, which share a similar structure, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-(Pyridin-4-yl)propan-1-amine might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

It’s known that pyrrolidine derivatives, which share a similar structure, can influence various biological activities . This suggests that this compound might also affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that this compound might have similar properties, impacting its bioavailability.

Result of Action

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound might have similar effects.

Action Environment

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the action of this compound might also be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), which are crucial in cellular signaling pathways . These interactions can influence various biochemical processes, including cell proliferation and differentiation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in human embryonic kidney (HEK-293) cells, this compound has demonstrated non-toxic properties while influencing cellular activities . This compound can modulate cell function by altering signaling pathways and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with VEGFR-2 and PDGF-β is a prime example of how it can modulate cellular signaling pathways . These interactions can result in the activation or inhibition of downstream signaling cascades, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with VEGFR-2 and PDGF-β can influence metabolic pathways related to cell growth and proliferation . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with propan-1-amine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Another method involves the reductive amination of 4-pyridinecarboxaldehyde with propan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-(Pyridin-4-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Comparison with Similar Compounds

2-(Pyridin-4-yl)propan-1-amine can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)propan-1-amine: Similar structure but with the amine group at the 2-position of the pyridine ring.

    2-(Pyridin-3-yl)propan-1-amine: The amine group is at the 3-position of the pyridine ring.

    4-(Pyridin-4-yl)butan-1-amine: A longer carbon chain between the pyridine ring and the amine group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHXDJWAVNKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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